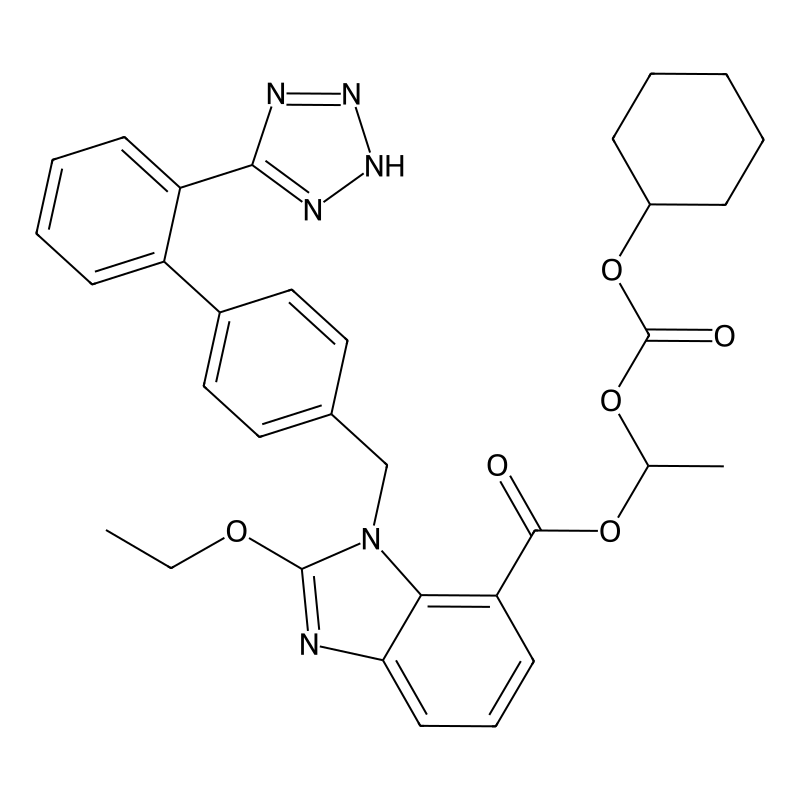

Candesartan Cilexetil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Candesartan cilexetil (CAS 145040-37-5) is a highly lipophilic ester prodrug of the angiotensin II type 1 (AT1) receptor blocker candesartan. Classified as a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high membrane permeability but extremely low aqueous solubility[1]. The cilexetil moiety is specifically engineered to facilitate gastrointestinal absorption, after which it undergoes rapid ester hydrolysis to release the active achiral candesartan moiety [2]. From a procurement and formulation perspective, the raw active pharmaceutical ingredient (API) requires specialized processing—such as solid dispersion, nanocrystal generation, or cyclodextrin complexation—to overcome dissolution-rate limited absorption and achieve target bioavailability metrics [1].

Substituting candesartan cilexetil with its active moiety (candesartan) or earlier-generation in-class alternatives (such as losartan) fundamentally alters both formulation viability and pharmacodynamic performance. Procurement of the active candesartan molecule yields an oral bioavailability of less than 5%, rendering it unviable for standard solid oral dosage forms without the cilexetil prodrug modification [1]. Conversely, substituting with losartan compromises receptor binding kinetics; candesartan exhibits an AT1 receptor binding affinity 80 times greater than that of losartan and a significantly extended dissociation half-life [2]. This insurmountable antagonism profile cannot be replicated by generic substitution, making the specific procurement of candesartan cilexetil critical for formulations requiring sustained receptor blockade without peak-to-trough efficacy loss.

AT1 Receptor Binding Affinity vs. Losartan

Candesartan cilexetil is hydrolyzed to candesartan, which demonstrates a high affinity for the AT1 receptor. In isolated rabbit aorta models, candesartan exhibits a binding affinity 80 times greater than that of the first-in-class comparator losartan, and 10 times greater than EXP-3174 (the active metabolite of losartan) [1].

| Evidence Dimension | AT1 Receptor Binding Affinity |

| Target Compound Data | Candesartan (hydrolyzed active form) |

| Comparator Or Baseline | Losartan (80-fold lower affinity) and EXP-3174 (10-fold lower affinity) |

| Quantified Difference | 80x greater than losartan; 10x greater than EXP-3174 |

| Conditions | In vitro rabbit aorta binding assay |

Provides insurmountable receptor blockade, justifying the selection of this API for high-potency, long-acting antihypertensive formulations.

Receptor Dissociation Kinetics vs. Losartan

The prolonged duration of action of candesartan is driven by its slow dissociation from the AT1 receptor. Quantitative binding studies demonstrate that candesartan has a mean dissociation half-life of 152 minutes, compared to 5.2 minutes for losartan[1].

| Evidence Dimension | Receptor Dissociation Half-Life |

| Target Compound Data | 152 minutes |

| Comparator Or Baseline | Losartan (5.2 minutes) |

| Quantified Difference | 29-fold longer dissociation half-life |

| Conditions | In vitro AT1 receptor binding kinetics assay |

Ensures sustained target engagement and prevents trough-level therapeutic failure, differentiating it from shorter-acting analogs.

Formulation-Dependent Bioavailability Enhancement

As a BCS Class II compound, raw crystalline candesartan cilexetil suffers from poor aqueous solubility, yielding an absolute bioavailability of approximately 15%. However, when processed into a solid dispersion with hydrophilic polymers such as PVP K-90 (1:4 ratio), the in vivo bioavailability increases to approximately 48%, accompanied by a twofold increase in the area under the curve (AUC) [1].

| Evidence Dimension | In Vivo Oral Bioavailability |

| Target Compound Data | Formulated Solid Dispersion (CC/PVP K-90): ~48% |

| Comparator Or Baseline | Pure untreated Candesartan Cilexetil API: ~15% |

| Quantified Difference | 3.2-fold increase in bioavailability |

| Conditions | In vivo pharmacokinetic model (rabbit plasma UPLC-MS/MS) |

Demonstrates that procurement of this API must be coupled with specific particle engineering or solid dispersion techniques to achieve commercial viability.

Hydrolytic Degradation Kinetics in Basic vs. Acidic Media

Candesartan cilexetil contains an ester linkage that is highly susceptible to basic hydrolysis. Stability studies using RP-HPLC reveal that in basic conditions (0.1M NaOH), the prodrug degrades via first-order kinetics with a half-life of 62.4 minutes. In contrast, under acidic conditions (0.1M HCl), degradation follows zero-order kinetics with an extended half-life of 21 hours [1].

| Evidence Dimension | Hydrolytic Degradation Half-Life (t1/2) |

| Target Compound Data | 62.4 minutes (in 0.1M NaOH) |

| Comparator Or Baseline | 21 hours (in 0.1M HCl) |

| Quantified Difference | 20-fold faster degradation in basic media |

| Conditions | Room temperature forced degradation (RP-HPLC analysis) |

Mandates strict avoidance of alkaline excipients during formulation and dictates pH-controlled manufacturing environments to prevent premature API loss.

Development of Advanced Solid Dispersion Systems

Because raw candesartan cilexetil is a BCS Class II drug with approximately 15% baseline bioavailability, it serves as a baseline API for researching and scaling solid dispersion technologies, cyclodextrin complexation, or nanocrystal formulations to achieve the target 48% bioavailability [1].

Formulation of Insurmountable AT1 Antagonists

For pharmaceutical development targeting sustained blood pressure control, this compound is selected over losartan due to its 152-minute receptor dissociation half-life and 80-fold higher binding affinity, providing a quantitative model for insurmountable receptor blockade[2].

Stability-Indicating Assay and Excipient Compatibility Testing

Given its rapid first-order degradation in basic media (half-life of 62.4 minutes), candesartan cilexetil is utilized in analytical chemistry to develop stability-indicating RP-HPLC methods and to screen excipients for pH-induced hydrolytic incompatibilities during tablet manufacturing [3].

References

- [1] Applying Different Techniques to Improve the Bioavailability of Candesartan Cilexetil Antihypertensive Drug. PMC, 2020.

- [2] Angiotensin II Type 1 Receptor Blockers. Circulation, American Heart Association, 2001.

- [3] RP-HPLC Hydrolytic Stability Study of Candesartan Cilexetil. World Journal of Pharmaceutical Research, 2016.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 193 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 192 of 193 companies with hazard statement code(s):;

H302 (27.6%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (27.08%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (27.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (27.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (27.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (27.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (21.35%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (50.52%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (14.58%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (15.1%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (20.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Diabetic retinopathy, Essential hypertension, Heart Failure

Pharmacology

Candesartan Cilexetil is a synthetic, benzimidazole-derived angiotensin II receptor antagonist prodrug with antihypertensive activity. After hydrolysis of candesartan cilexetil to candesartan during gastrointestinal absorption, candesartan selectively competes with angiotensin II for the binding of the angiotensin II receptor subtype 1 (AT1) in vascular smooth muscle, blocking angiotensin II-mediated vasoconstriction and inducing vasodilatation. In addition, antagonism of AT1 in the adrenal gland inhibits angiotensin II-stimulated aldosterone synthesis and secretion by the adrenal cortex; sodium and water excretion increase, followed by a reduction in plasma volume and blood pressure.

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Angiotensin

AGTR1 [HSA:185] [KO:K04166]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

When candesartan is administered orally, about 26% of the dose is excreted unchanged in urine. Candesartan is mainly excreted unchanged in urine and feces (via bile).

0.13 L/kg

0.37 mL/min/kg

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Study of Candesartan Cilexetil: 2-Hydroxypropyl-β-Cyclodextrin Interactions: A Computational Approach Using Steered Molecular Dynamics Simulations

Sofia Kiriakidi, Thomas MavromoustakosPMID: 33113127 DOI: 10.1007/978-1-0716-0920-0_5

Abstract

Cyclodextrins (CDs) are widely used in the pharmaceutical industry as transporters of lipophilic drugs due to their amphiphilic nature. The detailed study of the molecular interactions of drug complexes with CDs is very important in designing the best formulation for the transportation of lipophilic drugs. The drug: CD binding should be strong enough so that the complex is stable in the aquatic environment of the extracellular fluids, but also not very strong in order for the drug to be capable for being released in the proximity of the target receptor. In a recent study, we investigated the ΔG of binding between the commercially available, nontoxic 2-hydroxypropyl-β-cyclodextrin (2-HP-B-CD) and the antihypertensive drug candesartan cilexetil (CC), with the use of steered (or biased) molecular dynamics (sMD) and umbrella sampling method. This chapter describes comprehensively how to perform sMD and umbrella sampling in order to calculate the ΔGof CC to the 2-HP-B-CD.

HPLC method transfer study for simultaneous determination of seven angiotensin II receptor blockers

Khaled A Marghany, Randa A Abdelsalam, Ghada M HaddadPMID: 31991050 DOI: 10.1002/jssc.201900534

Abstract

In this study, a sensitive high-performance liquid chromatography method was developed and validated for the simultaneous determination of seven angiotensin II receptor blockers, namely, hydrochlorothiazide, chlorthalidone, eprosartan mesylate, valsartan, losartan potassium, irbesartan, and candesartan cilexetil. Different chromatographic parameters were tested and fully optimized. Best chromatographic separation was accomplished on a reversed-phase octadecylsilyl column (250 × 4.6 mm id; 5 μm) under gradient elution using methanol/sodium phosphate monobasic buffer (0.01 M, pH 6.5) as mobile phase. The detection of target analytes was obtained at 254 nm. The pH of the buffer has been selected according to Marvinsketch software. The proposed method was validated according to ICH guidelines and showed good precision (relative standard deviation < 1), good linearity (square of correlation coefficient ≥ 0.999), and high accuracy (between 98 and 102%) with detection limit and quantitation limit (40 and 160 ng/mL, respectively) for all the detected analytes.

Understanding the interaction between Soluplus® and biorelevant media components

Juliana Munari Oliveira Pinto, Andrés Felipe Chamorro Rengifo, Cassiana Mendes, Aline Franciane Leão, Alexandre Luis Parize, Hellen Karine StulzerPMID: 31812452 DOI: 10.1016/j.colsurfb.2019.110673

Abstract

Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) is a solubilizing copolymer commonly applied as carrier in solid dispersions of poorly soluble drugs. This polymer is used to increase the apparent solubility of drugs with low aqueous solubility and consequently enhance drug absorption by the human gastrointestinal tract. To select the appropriate carrier to compose solid dispersions, in vitro supersaturation studies were applied as a pre-formulation tool, using different dissolution media. During in vitro supersaturation studies performed for the poorly soluble drug candesartan cilexetil, it was found that Soluplus® may interact with components of the biorelevant medium Fasted State Simulated Intestinal Fluid, lowering the drug apparent solubility. Dynamic Light Scattering and Transmission Electron Microscopy analyses were performed, as well as fluorescence measurements, aiming to characterize the interaction behavior and determine the polarity of the microenvironment. It was evidenced that Soluplus® interacted preferentially with lecithin, forming mixed micelles with a more polar microenvironment, which lowered the candesartan cilexetil solubilization capacity and consequently reduced its apparent solubility in the biorelevant medium. These findings are important to emphasize the key role of the media selection for in vitro solubility-supersaturation studies, where media that could mimic the human gastrointestinal environment are recommended.Applying Different Techniques to Improve the Bioavailability of Candesartan Cilexetil Antihypertensive Drug

Usama Farghaly Aly, Hatem Abdel-Monsef Sarhan, Taha F S Ali, Hosny Abd El-Bakey SharkawyPMID: 32523332 DOI: 10.2147/DDDT.S248511

Abstract

The objective of this study was to compare different techniques to enhance the solubility and dissolution rate, and hence the bioavailability of candesartan cilexetil.To achieve this target, various techniques were employed such as solid dispersions, inclusion complexes, and preparation of candesartan nanoparticles. Following the preparations, all samples were characterized for their physicochemical properties, and the samples of the best results were subjected to further bioavailability studies.

Results of dissolution studies revealed an increase in the dissolution rate of all samples. The highest dissolution rate was achieved using solid dispersion of the drug with PVP K-90 (1:4). Physicochemical investigations (XR, DSC, and FT-IR) suggested formation of hydrogen bonding and changing in the crystalline structure of the drug. Regarding the inclusion complexes, more stable complex was formed between HP-β-CD and CC compared to β-CD, as indicated by phase solubility diagrams. Antisolvent method resulted in the preparation of stable nanoparticles, as indicated by ζ potential, with average particle size of 238.9 ± 19.25 nm using PVP K-90 as a hydrophilic polymer. The best sample that gave the highest dissolution rate (CC/PVP K-90 1:4) was allowed for further pharmacokinetic studies using UPLC MS/MS assay of rabbit plasma. Results showed a significant increase in the bioavailability of CC from ~15% to ~48%.

The bioavailability of CC was significantly improved from ~15% to ~48% when formulated as SDs with PVP K-90 with 1:4 drug:polymer ratio.

Discovery of candesartan cilexetic as a novel neddylation inhibitor for suppressing tumor growth

Shuaishuai Ni, Xin Chen, Qing Yu, Yixiang Xu, Zhiguo Hu, Junqian Zhang, Wenjuan Zhang, Baoli Li, Xi Yang, Fei Mao, Jing Huang, Yi Sun, Jian Li, Lijun JiaPMID: 31732254 DOI: 10.1016/j.ejmech.2019.111848

Abstract

Protein neddylation is a posttranslational modification of conjugating the neuronal precursor cell-expressed developmentally down-regulated protein 8 (Nedd8) to substrates. Our previous work revealed that neddylation pathway is overactivated in various human lung cancers and correlates with the disease progression, whereas pharmacologically targeting this pathway has emerged as an attractive therapeutic strategy. As a follow-up research, 1331 approved drugs were investigated the inhibitory activities of cullin1 neddylation for screening the hit compounds via an improved enzyme-based assay. An antihypertensive agent, candesartan cilexetic (CDC), was identified as a novel neddylation inhibitor that ATP-competitively suppressing Nedd8-activating enzyme (NAE, E1) in mechanism, which inhibited the cullins neddylation superior than two representative non-covalent NAE inhibitors, M22 and mitoxantrone. Following with the findings such as apoptotic induction and tumor growth suppression in human lung cancer A549 in vitro and in vivo, CDC represents a potential anticancer lead compound with promising neddylation inhibitory activity.Antiviral activity of the FDA-approved drug candesartan cilexetil against Zika virus infection

Marcus Wing Choy Loe, Regina Ching Hua Lee, Justin Jang Hann ChuPMID: 31669333 DOI: 10.1016/j.antiviral.2019.104637

Abstract

Zika virus (ZIKV) is a mosquito-borne virus that has risen to prominence as a significant threat to public health in the recent decade. Since its re-emergence in 2007, ZIKV has spread at an alarming rate and has since become endemic to multiple regions around the world. Infections are primarily asymptomatic, however the virus has become associated with the development of severe neurological complications such as Guillain-Barré syndrome (GBS) and congenital microcephaly. At present, there are currently no approved antivirals for ZIKV infections. In this study, we utilised a phenotype-based screening platform to perform a high-throughput screen on a 1172-compound US FDA-approved drug library to identify potential novel inhibitors against ZIKV. Candesartan cilexetil, an angiotensin II receptor inhibitor, displayed potent inhibition effects against ZIKV and subsequent downstream time-course studies revealed that it targets a post-entry stage(s) of the ZIKV replication cycle. Moreover, candesartan cilexetil also inhibited viral RNA production and viral protein synthesis. Candesartan cilexetil also exhibited antiviral effects against Dengue virus serotype-2 (DENV2), Kunjin virus (KUNV) and Chikungunya virus (CHIKV), indicating that its antiviral properties may not be restricted to ZIKV. Our study has demonstrated for the first time the potential application of candesartan cilexetil as an antiviral.New supersaturating drug delivery system as strategy to improve apparent solubility of candesartan cilexetil in biorelevant medium

Juliana Munari Oliveira Pinto, Aline Franciane Leão, Gustavo Ferreira Alves, Cassiana Mendes, Maria Terezinha França, Daniel Fernandes, Hellen Karine StulzerPMID: 31583925 DOI: 10.1080/10837450.2019.1675171

Abstract

Candesartan cilexetil (CC) is a poorly soluble antihypertensive drug withabsorption limited by its low aqueous solubility. Aiming to generate CC supersaturation as strategy to improve its absorption and bioavailability, amorphous solid dispersions (ASDs) of CC with hydroxypropylmethylcellulose acetate succinate type M (HPMCAS M) were developed and evaluated by

and

techniques. The ASDs were characterized by several solid-state techniques and evaluated regarding the supersaturation generation and maintenance under

conditions in biorelevant medium. Stability studies at different storage conditions and

pharmacodynamics studies were performed for the best formulation. The ASD developed presented appropriate drug amorphization, confirmed by solid state characterization, and CC apparent solubility increases around 85 times when compared to the pure crystalline drug. Supersaturation was maintained for up to 24 h in biorelevant medium. The

pharmacodynamics studies revealed that ASD of CC with the polymer HPMCAS M presented an onset of action about four times faster when compared to the pure crystalline drug. The CC-HPMCAS ASD were successfully developed and demonstrated good physical stability under different storage conditions as well as promising results that indicated the ASD potential for improvement of CC biopharmaceutical properties.

Age-Related Characteristics and Outcomes of Patients With Heart Failure With Preserved Ejection Fraction

Jasper Tromp, Li Shen, Pardeep S Jhund, Inder S Anand, Peter E Carson, Akshay S Desai, Christopher B Granger, Michel Komajda, Robert S McKelvie, Marc A Pfeffer, Scott D Solomon, Lars Køber, Karl Swedberg, Michael R Zile, Bertram Pitt, Carolyn S P Lam, John J V McMurrayPMID: 31370950 DOI: 10.1016/j.jacc.2019.05.052

Abstract

Although heart failure with preserved ejection fraction (HFpEF) is considered a disease of the elderly, younger patients are not spared from this syndrome.This study therefore investigated the associations among age, clinical characteristics, and outcomes in patients with HFpEF.

Using data on patients with left ventricular ejection fraction ≥45% from 3 large HFpEF trials (TOPCAT [Aldosterone Antagonist Therapy for Adults With Heart Failure and Preserved Systolic Function], I-PRESERVE [Irbesartan in Heart Failure With Preserved Systolic Function], and CHARM Preserved [Candesartan Cilexetil in Heart Failure Assessment of Reduction in Mortality and Morbidity]), patients were categorized according to age: ≤55 years (n = 522), 56 to 64 years (n = 1,679), 65 to 74 years (n = 3,405), 75 to 84 years (n = 2,464), and ≥85 years (n = 398). This study compared clinical and echocardiographic characteristics, as well as mortality and hospitalization rates, mode of death, and quality of life across age categories.

Younger patients (age ≤55 years) with HFpEF were more often obese, nonwhite men, whereas older patients with HFpEF were more often white women with a higher prevalence of atrial fibrillation, hypertension, and chronic kidney disease (eGFR <60 ml/min/1.73 m

). Despite fewer comorbidities, younger patients had worse quality of life compared with older patients (age ≥85 years). Compared with patients age ≤55 years, patients age ≥85 years had higher mortality (hazard ratio: 6.9; 95% confidence interval: 4.2 to 11.4). However, among patients who died, sudden death was, proportionally, the most common mode of death (p < 0.001) in patients age ≤55 years. In contrast, older patients (age ≥85 years) died more often from noncardiovascular causes (34% vs. 20% in patients age ≤55 years; p < 0.001).

Compared with the elderly, younger patients with HFpEF were less likely to be white, were more frequently obese men, and died more often of cardiovascular causes, particularly sudden death. In contrast, elderly patients with HFpEF had more comorbidities and died more often from noncardiovascular causes. (Aldosterone Antagonist Therapy for Adults With Heart Failure and Preserved Systolic Function [TOPCAT];

; Irbesartan in Heart Failure With Preserved Systolic Function [I-PRESERVE];

; Candesartan Cilexetil in Heart Failure Assessment of Reduction in Mortality and Morbidity [CHARM Preserved];

).

The Anti-inflammatory Compound Candesartan Cilexetil Improves Neurological Outcomes in a Mouse Model of Neonatal Hypoxia

Sean Quinlan, Paula Merino-Serrais, Alessandra Di Grande, Heiko Dussmann, Jochen H M Prehn, Tríona Ní Chonghaile, David C Henshall, Eva M Jimenez-MateosPMID: 31396238 DOI: 10.3389/fimmu.2019.01752

Abstract

Recent studies suggest that mild hypoxia-induced neonatal seizures can trigger an acute neuroinflammatory response leading to long-lasting changes in brain excitability along with associated cognitive and behavioral deficits. The cellular elements and signaling pathways underlying neuroinflammation in this setting remain incompletely understood but could yield novel therapeutic targets. Here we show that brief global hypoxia-induced neonatal seizures in mice result in transient cytokine production, a selective expansion of microglia and long-lasting changes to the neuronal structure of pyramidal neurons in the hippocampus. Treatment of neonatal mice after hypoxia-seizures with the novel anti-inflammatory compound candesartan cilexetil suppressed acute seizure-damage and mitigated later-life aggravated seizure responses and hippocampus-dependent learning deficits. Together, these findings improve our understanding of the effects of neonatal seizures and identify potentially novel treatments to protect against short and long-lasting harmful effects.AT1R-AT2R-RXFP1 Functional Crosstalk in Myofibroblasts: Impact on the Therapeutic Targeting of Renal and Cardiac Fibrosis

Bryna S M Chow, Martina Kocan, Matthew Shen, Yan Wang, Lei Han, Jacqueline Y Chew, Chao Wang, Sanja Bosnyak, Katrina M Mirabito-Colafella, Giannie Barsha, Belinda Wigg, Elizabeth K M Johnstone, Mohammed A Hossain, Kevin D G Pfleger, Kate M Denton, Robert E Widdop, Roger J Summers, Ross A D Bathgate, Tim D Hewitson, Chrishan S SamuelPMID: 31511361 DOI: 10.1681/ASN.2019060597

Abstract

Recombinant human relaxin-2 (serelaxin), which has organ-protective actions mediatedits cognate G protein-coupled receptor relaxin family peptide receptor 1 (RXFP1), has emerged as a potential agent to treat fibrosis. Studies have shown that serelaxin requires the angiotensin II (AngII) type 2 receptor (AT

R) to ameliorate renal fibrogenesis

and

. Whether its antifibrotic actions are affected by modulation of the AngII type 1 receptor (AT

R), which is expressed on myofibroblasts along with RXFP1 and AT

R, is unknown.

We examined the signal transduction mechanisms of serelaxin when applied to primary rat renal and human cardiac myofibroblasts

, and in three models of renal- or cardiomyopathy-induced fibrosis

.

The AT

R blockers irbesartan and candesartan abrogated antifibrotic signal transduction of serelaxin

RXFP1

and

. Candesartan also ameliorated serelaxin's antifibrotic actions in the left ventricle of mice with cardiomyopathy, indicating that candesartan's inhibitory effects were not confined to the kidney. We also demonstrated in a transfected cell system that serelaxin did not directly bind to AT

Rs but that constitutive AT

R-RXFP1 interactions could form. To potentially explain these findings, we also demonstrated that renal and cardiac myofibroblasts expressed all three receptors and that antagonists acting at each receptor directly or allosterically blocked the antifibrotic effects of either serelaxin or an AT

R agonist (compound 21).

These findings have significant implications for the concomitant use of RXFP1 or AT

R agonists with AT

R blockers, and suggest that functional interactions between the three receptors on myofibroblasts may represent new targets for controlling fibrosis progression.

Explore Compound Types

C7H6N2O4

C7H6N2O4